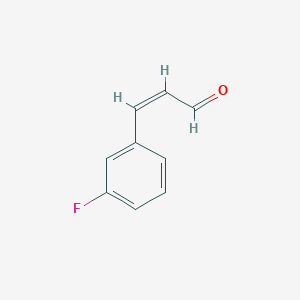
(Z)-3-(3-Fluorophenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-Fluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and an aldehyde group attached to an acryl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(3-Fluorophenyl)acrylaldehyde typically involves the use of fluorinated benzaldehyde derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with 3-fluorobenzaldehyde to form the desired acrylaldehyde. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield alcohols, while reduction of the double bond can produce saturated aldehydes.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the phenyl ring.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or saturated aldehydes.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: (Z)-3-(3-Fluorophenyl)acrylaldehyde is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential as pharmaceuticals. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. This compound may serve as an intermediate in the synthesis of such drug candidates.
Industry: This compound can be used in the development of advanced materials, including polymers and agrochemicals. Its reactivity and structural features make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of (Z)-3-(3-Fluorophenyl)acrylaldehyde in chemical reactions involves the interaction of its functional groups with various reagents. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the phenyl ring, affecting its reactivity. In biological systems, the compound’s mechanism of action would depend on its specific interactions with molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
(Z)-3-(4-Fluorophenyl)acrylaldehyde: Similar structure but with the fluorine atom in the para position.
(Z)-3-(3-Chlorophenyl)acrylaldehyde: Chlorine atom instead of fluorine.
(Z)-3-(3-Bromophenyl)acrylaldehyde: Bromine atom instead of fluorine.
Uniqueness: (Z)-3-(3-Fluorophenyl)acrylaldehyde is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and the properties of its derivatives. The presence of fluorine can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its halogenated analogs.
Propriétés
Formule moléculaire |
C9H7FO |
|---|---|
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
(Z)-3-(3-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2- |
Clé InChI |
DWPBUTPTXDAJJX-RQOWECAXSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)/C=C\C=O |
SMILES canonique |
C1=CC(=CC(=C1)F)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


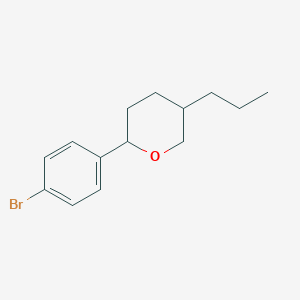

![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)

![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)
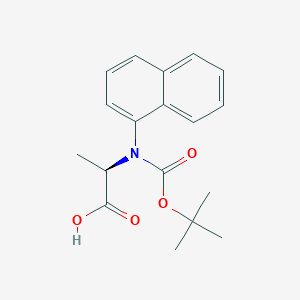
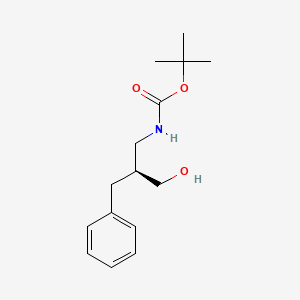
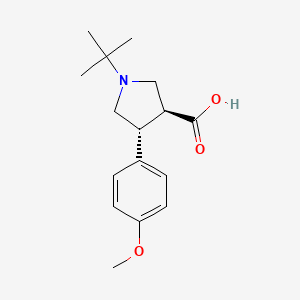
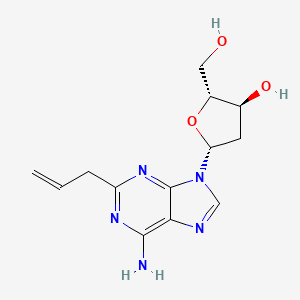
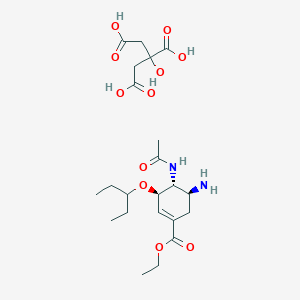
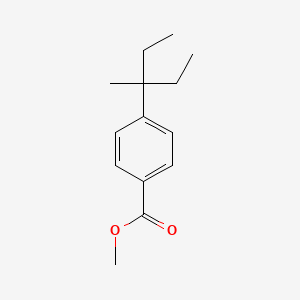
![Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B12943224.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)
